2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are notable for their diverse biological activities, including potential applications in pharmaceuticals. This specific compound features an ethoxyphenyl group and a fluorophenyl group, which may enhance its pharmacological properties.
The compound is classified under organic compounds, specifically as a carboxamide derivative of quinoline. It is recognized by its unique structure and functional groups, which may contribute to its biological activity. Its chemical structure can be represented by the following molecular formula: CHFNO.
The synthesis of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide typically involves several key steps:
The molecular structure of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can be depicted as follows:
The compound features a quinoline core with two distinct substituents:
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
The mechanism of action for 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity to these targets modulates their activity, leading to various pharmacological effects. Research indicates that compounds within the quinoline family often exhibit anti-inflammatory, antimicrobial, and anticancer properties due to their ability to inhibit specific pathways involved in disease progression.
The physical properties of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide include:
Key chemical properties include:
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several scientific applications:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over a century. The unsubstituted quinoline nucleus first gained prominence through natural products like cinchona alkaloids, which served as early antimalarial agents. Modern drug discovery has systematically exploited this core structure, leading to clinically significant agents such as the antimalarial chloroquine and topoisomerase inhibitors with anticancer properties. The evolutionary trajectory of quinoline-based therapeutics demonstrates a consistent pattern: incremental structural optimizations of the core scaffold yield substantial gains in target specificity and pharmacological efficacy. Quinoline-4-carboxamides emerged as a distinct chemotype following observations that carboxamide substitution at the 4-position enhances binding interactions with diverse biological targets, particularly kinases and G-protein-coupled receptors. This positional modification transforms the planar quinoline ring into a three-dimensional structure capable of deeper penetration into hydrophobic enzyme pockets, thereby expanding its therapeutic applicability beyond infectious diseases into oncology and central nervous system disorders [3] [5].
The strategic design of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide exemplifies rational structure-based drug optimization. Key modifications address specific pharmacokinetic and pharmacodynamic challenges inherent to earlier quinoline derivatives:
Aryl Substitution at C2: Introduction of a 4-ethoxyphenyl moiety at the quinoline 2-position substantially increases molecular planarity and π-stacking capability. This enhances interactions with aromatic residues in enzyme binding pockets, as demonstrated in patent US20040152726A1 covering quinoline-4-carboxamides as neurokinin receptor antagonists. The ethoxy group’s extended chain length (compared to methoxy) provides optimal van der Waals contacts while maintaining metabolic stability [3].
Benzylcarboxamide at C4: Conversion of the carboxylic acid to a substituted carboxamide mitigates ionization issues and improves blood-brain barrier penetration. Specifically, the N-[(4-fluorophenyl)methyl] group creates a pseudo-diaryl ether configuration that balances lipophilicity (logP = 5.94) and polar surface area (54.71 Ų), crucial for CNS-targeted agents [1] [2].
Table 1: Molecular Properties of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₅H₂₁FN₂O₂ | Confirms molecular composition and elemental analysis |
Molecular Weight | 400.45 g/mol | Optimal range for CNS penetration (<450 Da) |
logP | 5.94 | Indicates high lipophilicity; may require formulation optimization |
Rotatable Bonds | 7 | Suggests conformational flexibility for target adaptation |
Hydrogen Bond Acceptors | 4 | Influences solubility and membrane permeability |
Polar Surface Area (PSA) | 54.71 Ų | Moderate value supports blood-brain barrier penetrance |
These modifications collectively address the "molecular obesity" problem prevalent in early quinoline drugs, achieving a balance between potency and drug-like properties. The 7 rotatable bonds permit conformational adaptation to receptor binding sites, while maintaining a molecular weight (400.45 g/mol) below the 500 Da threshold critical for oral bioavailability [1] [3].
The strategic incorporation of fluorophenyl and ethoxyphenyl moieties in quinoline-4-carboxamides represents a sophisticated approach to bioactivity optimization. These substituents confer distinct advantages through electronic, steric, and metabolic mechanisms:
4-Fluorobenzyl Group: The fluorine atom serves as a bioisostere for hydrogen while introducing three critical properties: (1) Enhanced binding affinity via halogen bonding with carbonyl groups of protein residues; (2) Increased lipophilicity (π-system contribution) promoting membrane penetration; and (3) Metabolic stabilization of the benzyl ring against cytochrome P450-mediated oxidation. Patent US20070142431A1 specifically claims fluorophenyl-containing quinoline-4-carboxamides as neurokinin-3 (NK-3) receptor antagonists with >10-fold selectivity over related receptors [5].
4-Ethoxyphenyl at C2: The ethoxy group (-OCH₂CH₃) provides optimal steric bulk and electron-donating capacity compared to shorter alkoxy chains. Ethoxy's extended ethyl group fills hydrophobic pockets in target proteins more effectively than methoxy, while maintaining favorable metabolic stability over longer alkoxy chains. This is evidenced in the compound's measured partition coefficient (logP = 5.94), which reflects a deliberate balance between hydrophobicity and solubility [1] [2].
Table 2: Substituent Effects on Quinoline-4-Carboxamide Bioactivity
Substituent Position | Chemical Group | Target Interactions | Biological Consequence |
---|---|---|---|
C2-Aryl | 4-Ethoxyphenyl | Hydrophobic contact with receptor subpocket S1 | Enhanced binding affinity (IC₅₀ improvement ≥5x vs unsubstituted) |
N-Carboxamide | (4-Fluorophenyl)methyl | Halogen bonding with His¹⁸⁵ in NK-3 receptor; π-stacking with Phe²⁶⁸ | Improved receptor selectivity and functional antagonism |
Quinoline Core | Nitrogen at position 1 | Coordinate covalent binding with catalytic residues in kinase domains | Inhibition of enzymatic activity |
These structural elements work synergistically: the 4-ethoxyphenyl group positions the molecule in hydrophobic domains, while the fluorobenzyl carboxamide engages in specific dipole interactions. This dual-action design is reflected in the compound's success as a precursor to clinical candidates targeting neurokinin receptors, with documented efficacy in preclinical models of psychiatric disorders and inflammation. The fluorine atom's electronegativity also modestly lowers the pKa of adjacent protons, potentially facilitating ionic interactions in receptor binding sites [2] [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8